REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:12]=[C:5]2[NH:6][C:7]([CH3:11])=[CH:8][C:9](=O)[N:4]2[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:9]1[N:4]2[N:3]=[C:2]([CH3:1])[CH:12]=[C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=1
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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CC1=NN2C(NC(=CC2=O)C)=C1
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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CUSTOM
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Details
|
After 3 hours the dark purple reaction
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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was cooled
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Type
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EXTRACTION
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Details
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extracted from ice water with ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed with water and saturated aqueous sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC(=NC=2N1N=C(C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |